molecular formula C11H10ClNOS2 B5841872 Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- CAS No. 143543-83-3

Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-

Cat. No.: B5841872
CAS No.: 143543-83-3
M. Wt: 271.8 g/mol
InChI Key: MKBJBPCBPAJWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- is a synthetic organic compound that features a chlorophenyl group and a thiazolylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- typically involves the reaction of 4-chloroacetophenone with a thiazole derivative under specific conditions. The reaction may require the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and chlorophenyl group are likely involved in binding interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-chlorophenyl)-2-thio-: Lacks the thiazole ring.

    Ethanone, 1-(4-methylphenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-: Has a methyl group instead of a chlorine atom.

    Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-imidazolyl)thio]-: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- is unique due to the presence of both a chlorophenyl group and a thiazolylthio group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)10(14)7-16-11-13-5-6-15-11/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBJBPCBPAJWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357763
Record name Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24838062
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

143543-83-3
Record name 1-(4-Chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143543-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.